molecular formula C14H12N2O3 B14439058 Benzamide, N-(2-methyl-6-nitrophenyl)- CAS No. 73902-63-3

Benzamide, N-(2-methyl-6-nitrophenyl)-

Cat. No.: B14439058
CAS No.: 73902-63-3
M. Wt: 256.26 g/mol
InChI Key: QPWJNEPTGDWMNC-UHFFFAOYSA-N
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Description

Benzamide derivatives are characterized by a benzene ring attached to an amide functional group. The compound N-(2-methyl-6-nitrophenyl)benzamide features a benzamide scaffold substituted with a methyl group at the ortho-position (C2) and a nitro group at the meta-position (C6) on the aromatic ring. Substituted benzamides are often studied for their pharmacological, agrochemical, or material science relevance due to their tunable electronic and steric profiles .

Properties

CAS No.

73902-63-3

Molecular Formula

C14H12N2O3

Molecular Weight

256.26 g/mol

IUPAC Name

N-(2-methyl-6-nitrophenyl)benzamide

InChI

InChI=1S/C14H12N2O3/c1-10-6-5-9-12(16(18)19)13(10)15-14(17)11-7-3-2-4-8-11/h2-9H,1H3,(H,15,17)

InChI Key

QPWJNEPTGDWMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(2-methyl-6-nitrophenyl)- typically involves the nitration of a methyl-substituted benzamide. The process begins with the preparation of 2-methylbenzamide, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of Benzamide, N-(2-methyl-6-nitrophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(2-methyl-6-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, N-(2-methyl-6-nitrophenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzamide, N-(2-methyl-6-nitrophenyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent pattern on the benzamide scaffold significantly influences molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
N-(2-Methoxy-4-nitrophenyl)benzamide -OCH₃ (C2), -NO₂ (C4) C₁₄H₁₂N₂O₄ 272.26 Methoxy (electron-donating) and nitro (electron-withdrawing) groups; InChI: 1S/C14H12N2O4/c1-20-13-9-11(16(18)19)7-8-12(13)15-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,17)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) -CH₂CH₂-(3,4-dimethoxyphenyl) C₁₇H₁₉NO₃ ~285.34 Ethylamine linker with dimethoxy groups; synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield)
N-(2-Bromo-6-chlorophenyl)benzamide -Br (C2), -Cl (C6) C₁₃H₉BrClNO 310.57 Halogenated substituents (Br, Cl); higher molecular weight due to halogens
3-Chloro-N-(2-chloro-4-nitrophenyl)-5-(tert-butyl)-6-hydroxy-2-methylbenzamide -Cl (C3, C2'), -NO₂ (C4'), -C(CH₃)₃ (C5), -OH (C6), -CH₃ (C2) C₁₈H₁₈N₂O₄Cl₂ 397.25 Multiple substituents (Cl, NO₂, tert-butyl, OH); high molecular weight and steric bulk
Key Observations:
  • Steric Considerations : Bulky substituents (e.g., tert-butyl in ) reduce solubility but may improve binding specificity in biological targets .
  • Halogenation : Bromo and chloro substituents () increase molecular weight and may enhance lipophilicity or resistance to metabolic degradation .

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